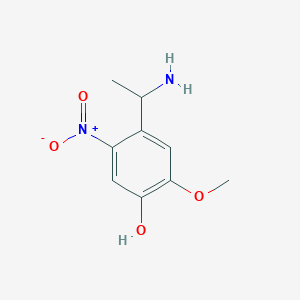

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

917762-48-2 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-methoxy-5-nitrophenol |

InChI |

InChI=1S/C9H12N2O4/c1-5(10)6-3-9(15-2)8(12)4-7(6)11(13)14/h3-5,12H,10H2,1-2H3 |

InChI Key |

QINDFZKTNVNBON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 1 Aminoethyl 2 Methoxy 5 Nitrophenol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol suggests several plausible disconnection points. The primary disconnections are at the carbon-nitrogen bond of the aminoethyl group and the carbon-nitro bond on the aromatic ring. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The key bond cleavages are:

C-N bond disconnection in the aminoethyl side chain, leading back to a corresponding acetophenone (B1666503) derivative. This is a common strategy, as ketones are versatile precursors to amines via reductive amination or related transformations.

Ar-NO2 bond disconnection , which points to a non-nitrated phenolic precursor. The introduction of the nitro group is a critical step that requires careful consideration of regioselectivity due to the directing effects of the existing substituents (hydroxyl, methoxy (B1213986), and ethyl groups).

This retrosynthetic scheme leads to the identification of 4-acetyl-2-methoxyphenol or a protected version as a key intermediate. Further disconnection of the acetyl group would lead to an even simpler precursor, 4-ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol).

Exploration of Precursor Compounds and Starting Materials

Based on the retrosynthetic analysis, a logical starting material is 4-ethyl-2-methoxyphenol. This compound possesses the core phenyl, methoxy, and ethyl functionalities of the target molecule. Another key precursor is 2-methoxy-5-nitrophenol (B41512), which already contains the required nitro group and could potentially be elaborated at the 4-position.

Below is a table summarizing the properties of these key precursors:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethyl-2-methoxyphenol | 2785-89-9 | C₉H₁₂O₂ | 152.19 | 15 | 234-236 |

| 2-Methoxy-5-nitrophenol | 636-93-1 | C₇H₇NO₄ | 169.13 | 103-107 | 110-112 (at 1 mmHg) |

Table 1: Properties of Key Precursor Compounds ymdb.cachemicalbook.comchemicalbook.comnist.govnih.gov

Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various multi-step sequences. These routes involve a combination of aromatic substitution, functional group interconversion, and stereoselective reactions.

Multi-step Organic Transformations and Reaction Sequences

A plausible forward synthesis commencing from 4-ethyl-2-methoxyphenol would involve the following sequence:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions during subsequent steps, the hydroxyl group of 4-ethyl-2-methoxyphenol would be protected, for instance, as an acetate (B1210297) or benzyl (B1604629) ether.

Nitration: The protected 4-ethyl-2-methoxyphenol would then undergo nitration to introduce the nitro group at the 5-position.

Oxidation of the ethyl group: The ethyl group at the 4-position would be oxidized to an acetyl group, forming the corresponding acetophenone derivative.

Formation of the chiral amino group: The ketone would be converted to the chiral aminoethyl group. This can be achieved through methods like asymmetric transfer hydrogenation of the corresponding α-amino ketone. acs.org

Deprotection: Finally, removal of the protecting group from the phenolic hydroxyl would yield the target compound.

An alternative route starting from 2-methoxy-5-nitrophenol would require the introduction of the 1-aminoethyl side chain at the 4-position, a more challenging transformation likely involving a Friedel-Crafts acylation followed by the steps outlined for the formation of the chiral amino group.

Nitration Strategies for Selective Introduction of the Nitro Group

The selective nitration of the guaiacol (B22219) (2-methoxyphenol) scaffold is a critical step. The hydroxyl and methoxy groups are ortho, para-directing activators. In 4-ethyl-2-methoxyphenol, the position para to the powerful hydroxyl group is occupied by the ethyl group, and the position ortho to it is blocked by the methoxy group. The remaining ortho position (C6) and the position meta to the hydroxyl group (C5) are available for substitution.

To achieve selective nitration at the desired C5 position, several strategies can be employed:

Direct Nitration: Careful control of reaction conditions (temperature, nitrating agent) is essential. The use of reagents like sodium nitrite (B80452) in aqueous solution can lead to the formation of nitroguaiacols. nih.gov

Protecting Group-Assisted Nitration: Protection of the highly activating phenolic hydroxyl group as an ester (e.g., acetate) or ether can modulate its directing effect and prevent oxidation. Treatment of acetylated or benzoylated guaiacol derivatives with fuming nitric acid has been shown to result in nitration. uni.eduuni.edu

Indirect Nitration: A patent describes a process for preparing 4-nitrophenol (B140041) derivatives by first converting the phenol (B47542) to a diphenyl oxalate (B1200264) derivative, followed by nitration and hydrolysis, which can offer high selectivity. google.com

Aminoethylation Pathways and Formation of the Chiral Center

The introduction of the 1-aminoethyl group with a specific stereochemistry at the chiral center is a significant challenge. Modern asymmetric synthesis offers several powerful methods:

Asymmetric Hydrogenation/Transfer Hydrogenation: A common approach involves the synthesis of an α-ketoamine intermediate, which is then subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst (e.g., a ruthenium-based catalyst). This method can provide high enantioselectivity in the formation of chiral 1,2-amino alcohols. acs.org

Enzymatic Cascades: Biocatalysis presents a sustainable and highly selective alternative. Enzyme cascades can be designed to convert a ketone to a chiral amine with excellent optical purity. nih.gov

Chiral Auxiliaries: Classical methods involving the use of chiral auxiliaries can also be employed to control the stereochemistry during the formation of the amino group.

The synthesis of the chiral 1,2-amino alcohol functionality is a well-researched area, and these established protocols can be adapted for the specific substrate . taylorfrancis.comacs.org

Functional Group Interconversions and Protective Group Chemistry

Throughout the synthetic sequence, the use of protecting groups is crucial for the successful construction of this compound.

Phenol Protection: As mentioned, the phenolic hydroxyl group requires protection to avoid unwanted electrophilic attack during nitration and other transformations. Common protecting groups include acetyl (Ac) and benzyl (Bn). Deprotection is typically achieved by hydrolysis for acetyl groups and hydrogenolysis for benzyl groups. A patent for the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, details the use of an acetamide (B32628) protecting group for an aniline, which is later removed by acid hydrolysis. google.com

Amine Protection: If the amino group is introduced early in the synthesis, it may also require protection (e.g., as a carbamate (B1207046) like Boc or Cbz) during subsequent reactions, particularly if harsh conditions are employed.

Functional Group Interconversions: A key functional group interconversion is the transformation of the ketone intermediate to the amine. This can be achieved through reductive amination, where the ketone is reacted with an ammonia (B1221849) source and a reducing agent. To achieve chirality, this is often a multi-step process involving the formation of an intermediate that can be stereoselectively reduced.

Stereoselective Synthesis Approaches for the 1-Aminoethyl Moiety

Asymmetric Catalysis: This is often the most direct and efficient approach for establishing the chiral center. nih.gov It typically involves the asymmetric hydrogenation or reductive amination of a prochiral precursor, such as 4-acetyl-2-methoxy-5-nitrophenol. Transition metal catalysts, particularly those based on rhodium, iridium, or ruthenium, complexed with chiral ligands, are instrumental in this process. nih.govacs.org These catalysts create a chiral environment that directs the hydrogenation of the imine intermediate, formed from the ketone and an ammonia source, to produce one enantiomer of the amine in excess. researchgate.net

Another powerful asymmetric method is biocatalysis, utilizing enzymes like transaminases (ω-TA) or imine reductases (IREDs). researchgate.netnih.gov Transaminases can convert a prochiral ketone directly into a chiral amine with very high enantiomeric excess (ee), often exceeding 99%. nih.gov This method uses an amino donor, such as L-alanine, and the reaction equilibrium can be manipulated to drive the formation of the desired amine product. nih.gov

Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound. The racemic amine is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (R)-mandelic acid, to form a pair of diastereomeric salts. libretexts.org These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgresearchgate.net Once separated, the desired enantiomer of the amine is recovered by treating the salt with a base. While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is only 50%. ntnu.no

Chiral Auxiliaries: In this strategy, a prochiral precursor is reacted with an enantiomerically pure chiral auxiliary to form a diastereomeric intermediate. yale.edunih.gov A key example is the use of Ellman's tert-butanesulfinamide. yale.eduacs.org The prochiral ketone (4-acetyl-2-methoxy-5-nitrophenol) would first be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, controlled by the bulky auxiliary. The auxiliary can then be removed under mild acidic conditions to yield the enantiomerically enriched primary amine. acs.org

Table 1: Comparison of Stereoselective Methods for Chiral Amine Synthesis This table presents generalized data for the synthesis of chiral amines, applicable to the 1-aminoethyl moiety of the target compound.

| Method | Key Reagent/Catalyst | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Catalysts | High atom economy, direct route. nih.gov | Expensive metal catalysts and ligands. researchgate.net | 90-99% nih.gov |

| Biocatalysis (Transaminase) | ω-Transaminase (ω-TA) | Very high enantioselectivity, mild conditions. nih.gov | Substrate scope can be limited, potential product inhibition. nih.gov | >99% nih.gov |

| Chiral Resolution | Chiral Acids (e.g., Tartaric Acid) | Well-established, reliable technique. libretexts.org | Maximum 50% theoretical yield, generates waste. ntnu.no | Up to 99% after separation |

| Chiral Auxiliary | tert-Butanesulfinamide | High diastereoselectivity, reliable. yale.eduacs.org | Requires additional steps for attachment and removal. acs.org | >95% (diastereomeric excess) acs.org |

Optimization of Reaction Conditions and Yields in the Synthesis of the Compound

Optimization of Nitration: The introduction of the nitro group onto the aromatic ring is a critical step. The direct nitration of phenols can produce a mixture of ortho and para isomers, and over-nitration is a common side reaction. paspk.orgwikipedia.org To achieve selective nitration at the desired position (meta to the hydroxyl group and ortho to the methoxy group), a precursor like 4-hydroxy-3-methoxyacetophenone might be used. The hydroxyl group is strongly activating and ortho-, para-directing, while the methoxy group is also ortho-, para-directing. Nitration of this precursor would need careful control.

Alternatively, protecting the phenol as an ester (e.g., phenyl acetate) can increase the proportion of the para-nitro product. stackexchange.com A more advanced method involves the nitration of a diphenyl oxalate derivative, which has been shown to yield 4-nitrophenol derivatives with high selectivity. google.com Key parameters to optimize include:

Nitrating Agent: Mixtures of nitric acid and sulfuric acid are traditional but harsh. researchgate.net Milder and more selective agents include inorganic nitrates on silica (B1680970) support, tert-butyl nitrite, or nitronium salts like nitronium trifluoromethanesulfonate. researchgate.netorgchemres.orgorganic-chemistry.org

Temperature: Nitration is highly exothermic. Low temperatures (e.g., 0-20 °C) are crucial to control selectivity and prevent runaway reactions. paspk.org

Reaction Time: Monitoring the reaction progress using techniques like HPLC allows for quenching the reaction upon completion to prevent the formation of byproducts. paspk.org

Optimization of Side-Chain Formation: If the synthesis proceeds via reductive amination of 4-acetyl-2-methoxy-5-nitrophenol, several variables must be optimized. nih.gov

Catalyst: For catalytic hydrogenation, the choice and loading of the catalyst (e.g., Pd/C, Raney Nickel, or asymmetric catalysts) are critical.

Pressure and Temperature: Hydrogen pressure and reaction temperature significantly influence the reaction rate and selectivity.

Solvent and pH: The solvent system can affect catalyst activity and substrate solubility. The pH must be controlled, especially when using transaminases, which have an optimal pH range (often around pH 7). nih.gov

Table 2: Influence of Reaction Conditions on Phenol Nitration Yield This table illustrates general findings for optimizing the nitration of phenol, a key step in synthesizing nitrophenol derivatives.

| Nitric Acid Conc. | Temperature (°C) | Reaction Time (h) | Overall Yield (o/p-nitrophenols) | Reference |

|---|---|---|---|---|

| 50% | 20 | 1 | 55% | paspk.org |

| 40% | 20 | 1 | 72% | paspk.org |

| 32.5% | 40 | 1 | 63% | paspk.org |

| 32.5% | 20 | 1 | 91% | paspk.org |

Considerations for Scalable Synthesis and Process Chemistry

Translating a laboratory-scale synthesis to an industrial process introduces significant challenges related to safety, cost, efficiency, and regulatory compliance. For this compound, key considerations include the handling of hazardous materials and the implementation of robust purification methods.

Safety and Handling: Aromatic nitro compounds are often energetic and can be explosive, requiring strict temperature control during nitration and careful handling and storage procedures. researchgate.net The use of large quantities of strong acids like sulfuric and nitric acid also poses significant safety and environmental risks. google.com Process safety management would involve engineering controls like dedicated reactors with advanced cooling systems and rupture discs.

Cost-Effectiveness: The cost of raw materials, catalysts, and solvents is a major factor in large-scale production. While asymmetric catalysts offer elegant solutions, their high cost (often due to precious metals like rhodium and iridium) can be prohibitive. researchgate.net In such cases, classical resolution might be more economical despite its lower theoretical yield, especially if the resolving agent can be recovered and recycled. nih.gov The development of efficient, non-precious metal catalysts or highly active biocatalysts that can be used at low loadings is a key area of research for cost reduction.

Process and Purification: At scale, purification by chromatography is often impractical and expensive. Crystallization becomes the preferred method for isolating and purifying both the final product and key intermediates. researchgate.net For chiral compounds, the separation of diastereomeric salts via crystallization is a well-established industrial technique. libretexts.org The development of continuous flow processes, as opposed to traditional batch processing, is another important consideration. Flow chemistry can offer superior heat and mass transfer, improved safety for hazardous reactions like nitration, and greater consistency, making it an attractive option for scale-up. beilstein-journals.orgsemanticscholar.org

Integration of Green Chemistry Principles in Synthetic Strategies

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.org

Use of Greener Reagents and Catalysts:

Nitration: Traditional nitration with mixed acids generates large amounts of acidic waste. researchgate.net Greener alternatives include using solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica gel or claycop, which can be easily filtered off and potentially recycled. researchgate.netorganic-chemistry.org Another approach is the use of recyclable organic nitrating reagents. rsc.org

Stereoselective Step: Biocatalysis is inherently green. Enzymes operate in aqueous media under mild temperature and pH conditions, are biodegradable, and are derived from renewable sources. nih.gov The use of ω-transaminases to convert the ketone precursor directly to the chiral amine in water is an excellent example of a green synthetic strategy. nih.govrsc.org

Atom Economy and Waste Reduction: Asymmetric hydrogenation has a high atom economy, as all atoms of the reactants are incorporated into the product. This is superior to methods involving chiral auxiliaries, which require additional steps for attachment and removal, generating more waste. yale.edu Designing the synthetic route to be as short and efficient as possible is a core green chemistry principle.

Safer Solvents and Reaction Conditions: The ideal green solvent is water. rsc.org Performing reactions in water, where possible, eliminates the need for volatile and often toxic organic solvents. For the nitration step, solvent-free conditions using mechanochemistry (ball milling) have been developed, offering a significant improvement in the green metrics of the process. rsc.org Energy efficiency is another consideration, favoring reactions that can be run at ambient temperature and pressure.

Advanced Spectroscopic and Crystallographic Characterization of 4 1 Aminoethyl 2 Methoxy 5 Nitrophenol

Vibrational Spectroscopy for Molecular Structure Elucidation and Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol, this technique would be expected to identify characteristic absorption bands corresponding to its various functional groups. Although specific data is unavailable, a predictive analysis based on known group frequencies for related structures, such as nitrophenols and aromatic amines, would anticipate key vibrational modes.

Anticipated FT-IR Spectral Features:

O-H Stretch: A broad band, typically in the 3200-3600 cm⁻¹ region, corresponding to the phenolic hydroxyl group.

N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group (-NH₂).

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy (B1213986) groups would be observed in the 2850-3000 cm⁻¹ range.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Stretch: Aromatic ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

C-O Stretch: Bands corresponding to the phenolic C-O and ether C-O-C stretching would be found in the 1000-1300 cm⁻¹ fingerprint region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It detects the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretch of the nitro group (around 1300 cm⁻¹) would be expected to produce a strong Raman signal. Aromatic ring vibrations would also be prominent. The technique is valuable for studying nitro compounds and can be enhanced by resonance effects if the excitation laser wavelength overlaps with an electronic absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide detailed information on the number, environment, and connectivity of hydrogen atoms in this compound. A predicted spectrum would show distinct signals for each unique proton.

Anticipated ¹H NMR Signals:

Aromatic Protons: Two singlets are expected for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the surrounding electron-donating (methoxy, aminoethyl, hydroxyl) and electron-withdrawing (nitro) groups.

Phenolic Proton (OH): A broad singlet whose chemical shift is dependent on solvent and concentration.

Amine Protons (NH₂): A broad singlet for the two protons of the primary amine.

Methine Proton (CH): A quartet resulting from spin-spin coupling with the three protons of the adjacent methyl group.

Methoxy Protons (OCH₃): A sharp singlet, typically in the 3.7-4.0 ppm range.

Methyl Protons (CH₃): A doublet due to coupling with the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon skeleton of the molecule. The spectrum of this compound would show a distinct signal for each unique carbon atom.

Anticipated ¹³C NMR Signals:

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The chemical shifts would be heavily influenced by the attached substituents. For instance, the carbon attached to the nitro group would be shifted downfield, while the carbon attached to the hydroxyl group would be shifted upfield relative to unsubstituted benzene.

Aliphatic Carbons: Signals corresponding to the methine (CH), methyl (CH₃), and methoxy (OCH₃) carbons would be observed in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for example, confirming the coupling between the methine (CH) proton and the methyl (CH₃) protons of the aminoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between different functional groups and the aromatic ring, for instance, by showing a correlation from the methoxy protons to the aromatic carbon they are attached to, or from the aromatic protons to neighboring carbons.

Without experimental data, a definitive analysis and the creation of data tables for this compound remains speculative. The characterization of this compound awaits dedicated synthetic and analytical studies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in organic chemistry, providing information on the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org For a molecule like this compound, various mass spectrometry methods would be employed to confirm its elemental composition and to understand its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy. measurlabs.com This precision allows for the confident determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. acs.orgresearchgate.net

For this compound (calculated molecular formula: C₉H₁₂N₂O₄), HRMS would be the definitive method to confirm its composition. The instrument measures the mass with enough resolution (typically to four or five decimal places) to validate the exact mass derived from the chemical formula. researchgate.net This capability is crucial for differentiating between isobaric compounds—molecules that have the same integer mass but different elemental formulas. While HRMS is ideal for identifying molecular structures, it generally cannot distinguish between geometric isomers. measurlabs.com

Table 1: Theoretical HRMS Data for this compound This table is based on theoretical calculations as experimental data is not publicly available.

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Exact Mass | 212.0797 Da |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally fragile molecules without causing significant fragmentation. wikipedia.orgyoutube.com It generates ions by applying a high voltage to a liquid sample to create an aerosol, which makes it highly compatible with liquid chromatography (LC-MS). youtube.com

In the analysis of this compound, ESI-MS would likely be used in both positive and negative ion modes. In positive mode, protonation of the basic amino group would be expected, yielding the [M+H]⁺ ion. In negative mode, deprotonation of the acidic phenolic hydroxyl group would occur, resulting in the [M-H]⁻ ion. nih.gov

While specific ESI-MS data for this compound is not available, studies on the closely related analogue, 2-methoxy-5-nitrophenol (B41512) , provide insight into the expected behavior. In a study analyzing nitrophenols, ESI-MS operated in negative mode detected the deprotonated molecule [M-H]⁻ of 2-methoxy-5-nitrophenol at an m/z of 168.00. nih.govresearchgate.net This indicates that the phenolic proton is readily lost during ionization. Tandem MS (MS/MS) on this precursor ion (m/z 168) reveals major fragments at m/z 153 and 138, corresponding to losses of methyl and nitro groups, respectively. nih.gov

Table 2: ESI-MS/MS Fragmentation Data for the Analogue 2-methoxy-5-nitrophenol

| Precursor Ion (m/z) | Precursor Adduct | Fragment Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| 168.03 | [M-H]⁻ | 153, 138 | CH₃, NO₂ |

Source: Data derived from NIST Mass Spectrometry Data Center for the analogue 2-methoxy-5-nitrophenol. nih.gov

Flowing Atmosphere-Pressure Afterglow Mass Spectrometry (FAPA-MS) is an ambient ionization technique capable of analyzing samples directly in the solid, liquid, or gas phase with minimal preparation. nih.govwikipedia.org The source uses a plasma of heated gas (typically helium) to desorb and ionize analytes from a surface. rsc.org Because the sample does not enter the harsh active plasma region, it is considered a soft ionization method, primarily producing molecular ions (M⁺·) or protonated molecules ([M+H]⁺). nih.gov

FAPA-MS is particularly useful for the direct analysis of solid materials. nih.gov For this compound, this technique could provide rapid surface analysis. Studies on the analogue 2-methoxy-5-nitrophenol have utilized FAPA-MS for the direct analysis of the solid material adsorbed onto a sorbent. nih.gov The analysis, performed in negative ion mode, successfully detected the deprotonated molecule at m/z 168, demonstrating the technique's utility for solid-phase nitrophenol characterization. nih.gov The FAPA source has been shown to be highly sensitive, with detection limits reaching the attomole (amol) level for certain compounds. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. jove.com It provides information on crystal structure, phase identity, and the absolute configuration of chiral molecules.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise 3D structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.govspringernature.com The compound this compound contains a stereocenter at the alpha-carbon of the aminoethyl group, meaning it can exist as two enantiomers. Single-crystal XRD of an enantiomerically pure crystal is one of the few methods that can unambiguously determine its absolute configuration. researchgate.net

Although no single-crystal structure for this compound is reported in the literature, an analysis would yield crucial crystallographic data. This would include the crystal system, space group, and unit cell dimensions, which define the crystal's fundamental repeating unit. The analysis would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the solid state. Determining the absolute structure of organic molecules containing only light atoms (C, H, N, O) can be challenging but is achievable with modern diffractometers and analytical methods. researchgate.netchinesechemsoc.org

Table 3: Illustrative Data from a Single-Crystal XRD Experiment This table presents typical parameters obtained from a single-crystal XRD analysis; it is not experimental data for the title compound.

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Monoclinic / Orthorhombic / etc. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | e.g., 4 |

| Calculated Density | g/cm³ |

| R-factor | < 0.05 for a good quality structure |

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and analyze the bulk properties of a solid sample. jove.com Instead of a single crystal, a polycrystalline powder is used, and the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase or polymorph. malvernpanalytical.comlibretexts.org

PXRD is essential for quality control and for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch against a known standard.

Determine the bulk purity of the material. jove.com

Identify the specific polymorphic form present.

Monitor for any phase transitions that might occur under different conditions (e.g., temperature, pressure).

While a single-crystal structure solution is often challenging, recent advancements have made it increasingly possible to solve crystal structures directly from high-quality powder diffraction data. jst.go.jpresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-nitrophenol |

Elemental Analysis and Purity Assessment of Synthesized Samples

The rigorous characterization of newly synthesized batches of this compound is crucial to confirm its elemental composition and to ascertain its purity. These analytical procedures are standard in chemical synthesis to ensure the identity and quality of the target compound, providing foundational data for any subsequent scientific investigation.

Elemental Analysis

Elemental analysis, typically through combustion analysis, provides the mass percentages of the constituent elements in a compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₁₂N₂O₄. This theoretical data serves as a benchmark against which experimentally determined values from a synthesized sample are compared. A close correlation between the experimental and theoretical values is a primary indicator of the successful synthesis of the target molecule.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.94 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.70 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.20 |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.16 |

| Total | | | | 212.195 | 100.00 |

Note: The values are calculated based on the molecular formula C₉H₁₂N₂O₄.

Experimental results from a synthesized sample would be expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error, to be considered a successful synthesis.

Purity Assessment

The purity of a synthesized sample of this compound is commonly determined using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a frequently employed method for non-volatile organic compounds. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. The sample travels through a column packed with a stationary phase, and its components are separated based on their affinity for the stationary and mobile phases.

A highly pure sample of this compound would ideally produce a single, sharp peak in the resulting chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or degradation products. The purity is often quantified by calculating the area of the main peak as a percentage of the total area of all detected peaks. For many research applications, a purity of ≥95% is often required. The validation of analytical methods for similar compounds, such as aminophenol derivatives, has demonstrated good linearity, accuracy, and precision using HPLC. pom.go.idnih.gov

The following table illustrates a representative HPLC purity analysis result for a synthesized sample of the target compound.

Table 2: Representative HPLC Purity Data for a Synthesized Sample of this compound

| Peak No. | Retention Time (min) | Area | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,234 | 1.1 | Impurity |

| 2 | 8.72 | 1,356,890 | 98.5 | This compound |

| 3 | 10.11 | 5,432 | 0.4 | Impurity |

| Total | | 1,377,556 | 100.0 | |

Note: The data in this table is illustrative and represents a hypothetical high-purity sample.

Computational Chemistry and Theoretical Investigations of 4 1 Aminoethyl 2 Methoxy 5 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, stability, and reactivity that are often difficult to obtain through experimental means alone. For a polysubstituted aromatic compound like 4-(1-aminoethyl)-2-methoxy-5-nitrophenol, these calculations can map its reactive sites and describe the intricate interplay of its functional groups—the electron-donating aminoethyl and methoxy (B1213986) groups and the electron-withdrawing nitro group.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground-state properties of molecules. researchgate.netrsc.org A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy structure on the potential energy surface.

Following optimization, key properties such as bond lengths, bond angles, and dihedral angles can be extracted to define the molecular structure. For this molecule, an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent methoxy group's oxygen, or between the phenolic hydrogen and the nitro group's oxygen, would be of particular interest as it would significantly influence the molecule's conformation and properties. dergipark.org.tr

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | C-O (Phenol) | ~1.36 Å |

| Bond Length | C-O (Methoxy) | ~1.37 Å |

| Bond Angle | O-N-O | ~124° |

| Dihedral Angle | C-C-N-O | Slightly non-planar due to steric hindrance |

Note: These values are illustrative, based on typical parameters for similar functional groups in related molecules.

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of electronic excited states, which governs the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netacs.org The calculations yield the wavelengths of maximum absorption (λmax), the strength of these absorptions (oscillator strengths), and the nature of the electronic transitions (e.g., from a π orbital to a π* anti-bonding orbital).

For this compound, the presence of the aromatic ring and the nitro group is expected to result in strong absorptions in the UV region. rsc.org The amino and methoxy groups, being auxochromes, would likely cause a bathochromic (red) shift in the absorption bands compared to a simpler nitrophenol. researchgate.net

Table 2: Predicted Electronic Absorption Properties (Illustrative)

| Excitation | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350-380 | ~0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280-300 | ~0.45 | HOMO-1 → LUMO (π → π) |

Note: These values are hypothetical and serve to illustrate typical TD-DFT output for a nitroaromatic compound.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Common choices for organic molecules include Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netreddit.com

The notation indicates the complexity and flexibility of the functions:

6-311G : A triple-zeta basis set, providing more functions per atom for a better description of the electron distribution.

+ : Indicates the addition of diffuse functions, which are important for describing anions and weak interactions. acs.org

(d,p) : Indicates the addition of polarization functions, which allow for non-spherical distortion of the orbitals and are crucial for accurately describing chemical bonds. reddit.com

A convergence study is essential to ensure that the chosen basis set is adequate. umich.edu This involves performing the same calculation with a series of increasingly larger basis sets until the property of interest (e.g., energy, geometry) no longer changes significantly. This ensures that the results are reliable and not an artifact of an incomplete basis set.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO : Represents the outermost electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO : Represents the lowest-energy empty orbital and is associated with the ability of a molecule to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the electron-donating aminoethyl and methoxy groups. researchgate.net In contrast, the LUMO is predicted to be centered on the electron-withdrawing nitro group and the aromatic ring, which is a common feature in nitroaromatic compounds. acs.orgnih.gov This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Predicted Frontier Orbital Energies (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 6.5 |

Note: Values are illustrative, based on typical ranges for substituted nitrophenols.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an excellent tool for predicting reactivity, as it shows the regions of a molecule that are electron-rich (and thus attractive to electrophiles) and electron-poor (attractive to nucleophiles). researchgate.netresearchgate.net

The color scheme typically ranges from red to blue:

Red/Yellow : Regions of most negative potential, indicating electron-rich areas. These are sites for electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These are sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group. researchgate.net A region of high positive potential (blue) would likely be found around the phenolic and amine hydrogens, making them susceptible to deprotonation or hydrogen bonding interactions. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance. nih.govuba.ar

The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their importance.

For this compound, NBO analysis would likely reveal:

Strong delocalization of the lone pairs on the phenolic and methoxy oxygens into the π* antibonding orbitals of the aromatic ring.

Significant hyperconjugative interactions between the lone pair on the amino nitrogen and adjacent σ* orbitals.

Strong resonance effects involving the nitro group, characterized by interactions between the ring's π orbitals and the nitro group's π* orbitals. researchgate.net

In-depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical chemistry of the specific compound, this compound, reveals a significant gap in the available scientific literature. Despite the well-established nature of advanced computational techniques, specific studies applying these methods to this particular molecule could not be located. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time.

The specified analytical methods, including Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG) analysis, spectroscopic parameter prediction, pKa calculations, and molecular dynamics simulations, are powerful tools in modern computational chemistry. They are frequently used to elucidate molecular structure, bonding, reactivity, and behavior.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize and understand chemical bonding, identifying regions of electron pairing corresponding to covalent bonds, lone pairs, and atomic cores.

Reduced Density Gradient (RDG) analysis is a technique for identifying and visualizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular aggregation and recognition.

Prediction of Spectroscopic Parameters through quantum chemical calculations allows for the theoretical determination of NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra and structure verification.

Theoretical pKa Prediction provides insight into the acid-base properties of a molecule, which is fundamental to its behavior in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations explore the molecule's three-dimensional structure, flexibility, and dynamic behavior over time, revealing its accessible energy landscapes and conformational preferences.

While extensive research exists on related compounds, such as various substituted nitrophenols, and on the computational methodologies themselves, the application of these techniques specifically to this compound is not documented in the public scientific databases and journals accessed. Without primary or secondary research data, constructing a scientifically accurate and informative article that meets the specified requirements is not possible. Further experimental or computational research would be needed to generate the specific findings requested for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting potential effects. Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, correlate the structural or physicochemical properties of a series of compounds with their biological activity.

For a molecule like this compound, a computational SAR study would typically investigate how modifications to its three key substituent groups—the aminoethyl side chain, the methoxy group, and the nitro group—affect its interaction with a hypothetical biological target. These investigations often rely on calculating various molecular descriptors.

Key Molecular Descriptors in SAR Studies

Computational models use a variety of descriptors to quantify the chemical features of a molecule. These can be broadly categorized as electronic, steric, and hydrophobic. For the parent compound, this compound, and its hypothetical analogs, these descriptors provide a basis for comparison.

| Descriptor Category | Specific Descriptor Example | Relevance to SAR |

| Electronic | Mulliken Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution, polarity, and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, significantly influencing the aromatic ring's electronics. |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Relates to the size and shape of the molecule, which is crucial for fitting into a biological target's binding site. The 1-aminoethyl group introduces a chiral center and specific spatial requirements. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, affecting its ability to cross cell membranes and its solubility. The methoxy group can influence this property. |

Hypothetical SAR Insights from Analog Analysis

Although direct research is sparse, insights can be drawn from general principles and studies on related nitrophenols and phenethylamines. nih.govnih.gov A computational approach would model variations of the parent compound to establish predictive relationships.

The Aminoethyl Group: The basic nitrogen in the aminoethyl side chain is likely to be protonated at physiological pH, allowing for potential ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. The length and branching of this chain are critical. A computational study might compare the binding affinity of the ethyl group versus a methyl or propyl group to probe the size of the binding pocket.

The Nitro Group: The strongly electron-withdrawing nitro group dramatically influences the electronic properties of the phenol ring. nih.gov It increases the acidity of the phenolic hydroxyl group and can participate in hydrogen bonding or dipole-dipole interactions. QSAR studies on aromatic nitro compounds have shown that parameters like the Mulliken charge on the atom para to the nitro group can correlate with biological activity. nih.gov

Illustrative Data from a Hypothetical Computational SAR Study

To illustrate the process, the following table represents hypothetical data from a computational docking study against a theoretical protein target. This data shows how changes to the substituents on the phenol ring could influence the predicted binding energy, a proxy for binding affinity.

| Compound | Modification from Parent Structure | Predicted Binding Energy (kcal/mol) | Key Interaction(s) Noted in Simulation |

| Parent Compound | This compound | -8.5 | Ionic bond (amino group), H-bond (nitro group) |

| Analog 1 | Removal of Nitro Group | -6.2 | Loss of H-bond with target |

| Analog 2 | Removal of Methoxy Group | -8.1 | Minor change in van der Waals contacts |

| Analog 3 | N-methylation of Amino Group | -8.7 | Enhanced hydrophobic interaction |

| Analog 4 | Replacement of Nitro with Cyano | -7.9 | Weaker H-bond acceptor interaction |

| Analog 5 | Relocation of Methoxy to C-6 | -7.5 | Steric clash with binding site residue |

Disclaimer: The data presented in this table is purely illustrative and hypothetical. It is generated to demonstrate the principles of a computational SAR study and does not represent experimentally verified results for this compound.

Such computational analyses, often utilizing Density Functional Theory (DFT) for accurate electronic structure calculations and molecular docking to simulate binding, are essential for rational drug design. nih.gov They allow researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving significant time and resources. The insights gained from these theoretical investigations provide a roadmap for understanding how the specific arrangement of functional groups in this compound dictates its potential biological function.

Mechanistic Investigations of Molecular Interactions in Vitro and in Silico Studies

Enzyme Interaction and Inhibition Studies (In Vitro with isolated enzymes or non-human cellular systems)

The structural motifs of "4-(1-Aminoethyl)-2-methoxy-5-nitrophenol" suggest potential interactions with various enzymes. Phenolic compounds are well-known enzyme inhibitors. For instance, the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring can form hydrogen bonds and hydrophobic interactions within enzyme active sites.

Research on related compounds, such as 2-Amino-5-nitrophenol, indicates their use as starting materials for the synthesis of 1,4-benzoxazin-3(4H)-ones, which have been investigated as anticonvulsant agents, implying interaction with neurological enzyme targets. sigmaaldrich.com Furthermore, phenolic compounds in general are known to interact with a wide array of enzymes, including oxidoreductases and hydrolases. The specific nature of these interactions for the title compound remains to be elucidated.

Receptor Binding and Modulation Studies (In Silico Modeling and In Vitro with isolated receptor components)

The aminoethyl side chain of "this compound" is a key feature found in many biogenic amines and synthetic compounds that target neurotransmitter receptors. Specifically, substituted phenethylamines are known to bind to serotonin (B10506) (5-HT) and other monoamine receptors.

Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that these compounds can bind to 5-HT2A receptors with affinities ranging from nanomolar to micromolar concentrations. frontiersin.org For example, some derivatives act as partial agonists at these receptors. frontiersin.org The presence of a methoxy group and an alkylamine chain in "this compound" suggests it could potentially exhibit affinity for serotonin receptors. Conformational analysis of similar molecules, like 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, has been used to propose active conformations for high 5-HT2 receptor binding affinity. nih.gov The table below summarizes binding affinities for some related phenethylamine (B48288) derivatives at the 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities of Structurally Related Phenethylamine Derivatives

| Compound | Ki (nM) at 5-HT2A Receptor |

|---|---|

| 2,5-dimethoxy-4-iodophenethylamine (2C-I) | 8 |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | 16 |

| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | 1000 |

Data extrapolated from studies on analogous compounds for illustrative purposes. frontiersin.org

Interaction with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

The planar aromatic ring and the nitro group of "this compound" suggest a potential for intercalation with DNA. Some 4-aminoantipyrine (B1666024) derivatives, which are also complex nitrogen-containing aromatic compounds, have demonstrated DNA binding and cleavage activity. The cationic aminoethyl side chain could further facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Interactions with proteins are also highly probable. The various functional groups could engage in hydrogen bonding, ionic interactions, and hydrophobic interactions with amino acid residues on protein surfaces or in binding pockets. The lipophilicity of the molecule, influenced by the methoxy and nitro groups, would govern its interaction with lipid membranes, potentially affecting membrane permeability and fluidity. Studies on phenolic compounds have shown that increasing the lipophilicity of side chains can enhance their interaction with bacterial membranes. mdpi.com

Theoretical Elucidation of Biochemical Pathways and Potential Molecular Targets

Based on its structure, "this compound" could theoretically be involved in several biochemical pathways. The phenethylamine-like structure suggests a potential to interfere with monoamine neurotransmitter pathways, including serotonin and dopamine (B1211576) systems, by interacting with their receptors and transporters. frontiersin.orgdntb.gov.ua

Antimicrobial Activity Investigations (In Vitro against specific microbial strains)

Phenolic and nitrophenolic compounds are widely recognized for their antimicrobial properties. researchgate.net Their mechanism of action often involves membrane disruption, enzyme inhibition, and interference with cellular energy production. The antimicrobial activity of phenolic compounds is often related to the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. mdpi.com

For instance, studies on nitrobenzyl-oxy-phenol derivatives have shown activity against various bacteria, including Moraxella catarrhalis. researchgate.net Similarly, Schiff bases derived from 3-aminophenol (B1664112) have demonstrated good antimicrobial activity against a range of microbial strains. researchgate.net The presence of a free amino group in amphiphilic derivatives has been shown to facilitate accumulation in Gram-negative bacteria. uctm.edu The lipophilicity conferred by the methoxy group and the potential for membrane interaction via the aminoethyl chain could contribute to the antimicrobial profile of "this compound".

Table 2: Antimicrobial Activity of a Related Nitrobenzyl-oxy-phenol Derivative

| Microorganism | MIC (µM) |

|---|---|

| Moraxella catarrhalis | 11 |

| Staphylococcus aureus | >365 |

| Escherichia coli | >365 |

Data represents a selected compound from a study on nitrobenzyl-oxy-phenol derivatives for illustrative purposes. researchgate.net

Antioxidant Activity Studies (In Vitro assays)

Phenolic compounds are classic antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of the phenolic hydroxyl group in "this compound" strongly suggests potential antioxidant activity. The methoxy group ortho to the hydroxyl group can also influence this activity, often by stabilizing the resulting phenoxyl radical.

Standard in vitro assays to evaluate such activity would include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. While no data exists for the title compound, related phenolic compounds have demonstrated significant antioxidant potential in these assays. For example, some phenolic extracts show potent scavenging of DPPH and ABTS radicals. nih.gov

Advanced Analytical Method Development and Applications for 4 1 Aminoethyl 2 Methoxy 5 Nitrophenol

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of individual components from a mixture. The selection of a suitable chromatographic method for "4-(1-Aminoethyl)-2-methoxy-5-nitrophenol" would depend on its physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a substituted nitrophenol like "this compound," reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.

Research Findings: While specific HPLC methods for "this compound" are not readily available in the literature, methods for related compounds like 4-aminophenol (B1666318) and other nitrophenols provide a strong basis for method development. For instance, the analysis of 4-aminophenol has been successfully achieved using a mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile (B52724), and an acid buffer like sulfuric or perchloric acid, with UV detection at around 275 nm. sielc.com Similarly, a study on the determination of 4-aminophenol and 4-chloroacetanilide in pharmaceutical tablets utilized a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile. mfd.org.mk

For "this compound," a C18 or a phenyl-hexyl column would likely provide good separation. The mobile phase would typically be a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) to control the pH and an organic modifier (e.g., acetonitrile or methanol) to elute the compound. The presence of the amino group means that the pH of the mobile phase will be a critical parameter to optimize for achieving good peak shape and retention. UV detection would be suitable, given the presence of the chromophoric nitro and phenol (B47542) groups.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm and 350 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For polar compounds like nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.net

Research Findings: Studies on the GC analysis of nitrophenols frequently report the need for a derivatization step to convert the polar hydroxyl and amino groups into less polar and more volatile derivatives. Common derivatizing agents include diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for methylation, and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov For "this compound," both the phenolic hydroxyl and the primary amino group would require derivatization for successful GC analysis. Without derivatization, significant peak tailing and poor sensitivity would be expected due to interactions with the stationary phase. researchgate.net

Table 2: Potential GC Parameters for the Derivatized Analysis of this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It is particularly well-suited for the analysis of charged and polar compounds, making it a viable option for "this compound."

Research Findings: CE has been extensively used for the analysis of amino acids and other charged molecules. nih.govhoriba.com For the analysis of "this compound," the compound's amino group would be protonated at acidic pH, allowing it to be analyzed as a cation. Conversely, at alkaline pH, the phenolic group would be deprotonated, enabling analysis as an anion. The choice of background electrolyte (BGE) is critical and would need to be optimized to achieve the desired separation. Micellar electrokinetic chromatography (MEKC), a variant of CE, could also be employed to separate the target compound from neutral impurities.

Table 3: Illustrative Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer at pH 2.5 |

| Separation Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide both separation and structural identification capabilities, making them invaluable for comprehensive analysis.

GC-MS combines the separation power of gas chromatography with the highly specific detection and structural elucidation capabilities of mass spectrometry. As with GC, derivatization of "this compound" would be a prerequisite for analysis.

Research Findings: GC-MS is a standard method for the analysis of various environmental and biological samples for nitrophenols and related compounds. nih.gov The mass spectrum of the derivatized "this compound" would provide a unique fragmentation pattern, allowing for its unambiguous identification. The molecular ion peak would confirm the molecular weight of the derivative, while the fragmentation pattern would offer structural information. For instance, the analysis of nitrophenols in diesel exhaust particles was significantly improved by methylation followed by GC-MS analysis, which provided sharp peaks and a low detection limit. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile analytical technique for the analysis of a wide range of organic compounds, including "this compound." It does not require the analyte to be volatile or thermally stable, thus eliminating the need for derivatization in many cases.

Research Findings: LC-MS and its tandem version, LC-MS/MS, are widely used for the determination of nitrophenols and their metabolites in various matrices. nih.govshimadzu.com An LC-MS/MS method for nitrophenolate sodium in aquatic products used atmospheric pressure chemical ionization (APCI) in negative ion mode and showed excellent linearity and recovery. researchgate.net For "this compound," electrospray ionization (ESI) would likely be an effective ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. Tandem mass spectrometry (MS/MS) would involve selecting the precursor ion and fragmenting it to produce a characteristic product ion spectrum, which is highly specific and allows for quantification with very low detection limits.

Table 4: Prospective LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition (MRM) | Hypothetical: Precursor Ion [M+H]⁺ → Product Ion(s) |

Electroanalytical Techniques for Redox Behavior and Sensing

Electroanalytical methods are powerful tools for investigating the redox (reduction-oxidation) characteristics of electroactive compounds like those containing nitro and amino groups. These techniques can provide valuable insights into reaction mechanisms, electron transfer kinetics, and for the development of sensitive sensing platforms.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile and widely used electroanalytical technique to study the electrochemical behavior of compounds. It involves applying a linearly varying potential to an electrode immersed in a solution and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

For aromatic nitro compounds, cyclic voltammetry typically reveals an irreversible reduction peak corresponding to the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH). In some cases, further redox processes can be observed. For instance, in studies of similar compounds like 4-nitrophenol (B140041), a large reduction peak appears at approximately -1.15 V, which is attributed to this reduction. researchgate.net The reverse scan may then show an oxidation peak corresponding to the oxidation of the newly formed hydroxylamine to a nitroso group (-NO). For example, with 4-nitrophenol, an oxidation peak is observed around -0.32 V. researchgate.net

The electrochemical behavior of the amino group (-NH₂) can also be studied using cyclic voltammetry. For a compound like 4-aminophenol, which is structurally related to the target analyte, an oxidation peak is typically observed, corresponding to the oxidation of the amino group. researchgate.net The specific potential at which these peaks appear is highly dependent on the pH of the supporting electrolyte and the material of the working electrode. researchgate.net

The scan rate, or the rate at which the potential is varied, can provide information about the nature of the electrode process. For diffusion-controlled processes, the peak current is proportional to the square root of the scan rate. For adsorption-controlled processes, the peak current is directly proportional to the scan rate. researchgate.net

A hypothetical cyclic voltammogram for this compound would be expected to exhibit a cathodic peak corresponding to the irreversible reduction of the 5-nitro group. The presence of the aminoethyl group at the 1-position and the methoxy (B1213986) group at the 2-position would likely influence the potential at which this reduction occurs due to their electron-donating or -withdrawing effects on the aromatic ring.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound and Related Compounds

| Compound | Redox Process | Peak Potential (V) vs. Ag/AgCl | Electrode Process Control |

| This compound | Nitro group reduction | Expected cathodic peak | Likely diffusion-controlled |

| 4-Nitrophenol | Nitro group reduction | -1.15 | - |

| 4-Nitrophenol | Hydroxylamine oxidation | -0.32 | - |

| 4-Aminophenol | Amino group oxidation | Varies with pH | Adsorption-controlled researchgate.net |

Note: The data for this compound is hypothetical and based on the behavior of structurally similar compounds.

Development of Detection and Quantification Protocols in Complex Research Matrices (e.g., environmental samples, material science formulations)

The development of robust and sensitive analytical methods for the detection and quantification of specific organic compounds in complex matrices is a significant area of research. These matrices, which can include environmental samples like river water or industrial formulations, often contain numerous interfering substances that can complicate analysis.

For nitrophenolic compounds, various analytical techniques have been developed. High-performance liquid chromatography (HPLC) is a common method for their identification. nih.gov However, electrochemical methods offer a promising alternative due to their high sensitivity, rapid response, and potential for miniaturization and on-site analysis. nih.gov

The development of an electrochemical sensor for a target analyte typically involves modifying the surface of a working electrode to enhance its sensitivity and selectivity. Materials like graphite (B72142) nanoflakes have been used to modify glassy carbon electrodes for the determination of 4-nitrophenol. researchgate.net Such modifications can lead to a significant enhancement of the electrochemical signal, allowing for lower detection limits. researchgate.net

For the detection of this compound in an environmental sample, a protocol would likely involve the following steps:

Sample Pre-treatment: This may involve filtration to remove particulate matter and a solid-phase extraction (SPE) step to pre-concentrate the analyte and remove interfering compounds. nih.gov

Electrochemical Measurement: The pre-treated sample would be mixed with a suitable supporting electrolyte, and the electrochemical measurement would be performed using a system with a modified electrode optimized for the target analyte.

Quantification: The concentration of the analyte would be determined by comparing the measured peak current to a calibration curve prepared using standard solutions of the compound.

The performance of such a method is characterized by several key parameters, including the linear range, limit of detection (LOD), and limit of quantification (LOQ). For example, a method for determining 4-nitrophenol using a graphite nanoflakes modified electrode demonstrated a very broad linear range from 1 to 6000 μM and a detection limit of 0.7 μM. researchgate.net In another instance, a method for detecting 5-nitroimidazoles in river water achieved detection limits lower than 1.1 μg L⁻¹. nih.gov

Table 2: Performance Characteristics of Analytical Methods for Related Compounds

| Analyte | Matrix | Analytical Method | Linear Range | Limit of Detection (LOD) |

| 4-Nitrophenol | Water Samples | Voltammetry at a modified GCE | 1-6000 μM | 0.7 μM researchgate.net |

| 5-Nitroimidazoles | River Water | Micellar Electrokinetic Chromatography | Not specified | <1.1 μg L⁻¹ nih.gov |

| 4-Aminophenol | Buffer Solution | Cyclic Voltammetry at a modified CPE | 1-4 mM | 1x10⁻⁷ M researchgate.net |

Note: The development of a specific protocol for this compound would require experimental optimization of these parameters.

Exploration of Theoretical and Emerging Applications of 4 1 Aminoethyl 2 Methoxy 5 Nitrophenol

As a Versatile Building Block in Complex Organic Synthesis

Nitro compounds are recognized as highly versatile intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org This functional group can participate in carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily transformed into other functionalities, most notably amines. nih.govresearchgate.net The presence of the nitro group often induces electrophilic centers within a molecule, facilitating a wide range of chemical transformations. researchgate.net

Specifically, 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol incorporates several reactive sites, making it a valuable precursor or building block. The nitro group can be reduced to an amino group, a foundational reaction in the synthesis of many pharmaceutically relevant compounds. nih.govgoogle.com The existing primary amine on the ethyl substituent and the phenolic hydroxyl group offer additional handles for derivatization. Compounds with a 4-substituted-2-methoxyphenol core, similar to the subject compound, have been successfully used as building blocks to prepare bioactive molecules like hydroxylated biphenyls. nih.govresearchgate.net The combination of these functional groups in a single molecule allows for multi-step, one-pot syntheses, an efficient strategy in modern, sustainable chemistry. nih.gov

In Materials Science for the Development of Functional Materials

The distinct electronic and structural features of this compound make it a promising candidate for the development of novel functional materials.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule, known as the template. mdpi.com The synthesis involves polymerizing functional monomers and a cross-linker around the template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities. mdpi.com

While research on this compound as a template is not explicitly documented, extensive studies on the closely related compound, 4-nitrophenol (B140041), demonstrate the principle's viability. polympart.comresearchgate.netresearchgate.net In these systems, 4-nitrophenol acts as the template, and its functional groups form non-covalent interactions (e.g., hydrogen bonds) with functional monomers. The amino and hydroxyl groups on this compound could similarly form strong interactions with functional monomers, making it an excellent candidate for creating highly selective MIPs. These polymers could then be used for the specific recognition and separation of this compound from complex mixtures. polympart.comnih.gov

Interactive Table: Components Used in the Synthesis of 4-Nitrophenol MIPs

| Role | Compound Name | Reference |

| Template | 4-Nitrophenol (4-NP) | polympart.com, nih.gov, researchgate.net, researchgate.net |

| Functional Monomer | 4-Vinylpyridine (4-VP) | researchgate.net, researchgate.net |

| Functional Monomer | Methacrylic Acid (MAA) | researchgate.net |

| Functional Monomer | Itaconic Acid | researchgate.net |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | polympart.com, nih.gov, researchgate.net, researchgate.net |

| Initiator | 2,2-Azobisisobutyronitrile (AIBN) | polympart.com |

| Support/Carrier | Magnetic Nanoparticles (Fe3O4@SiO2) | polympart.com, nih.gov, researchgate.net |

The principles of molecular recognition inherent in MIPs are directly applicable to the development of chemical sensors. An electrochemical sensor for the herbicide simazine (B1681756) has been developed using a molecularly imprinted composite membrane containing gold nanoparticles. researchgate.net The gold nanoparticles serve to enhance the electrode's surface area and facilitate electron transfer, improving sensitivity. researchgate.net

Given its structure, this compound could be a target analyte for a sensor built on similar principles. A sensor could be fabricated by creating an MIP film on an electrode surface using the compound as a template. When the target analyte rebinds to the imprinted cavities, it would cause a measurable change in the electrochemical or optical signal. The amino, hydroxyl, and nitro groups would all play a role in the selective binding interaction with the polymer matrix, which is the basis for the sensor's specificity.